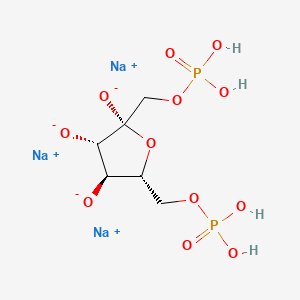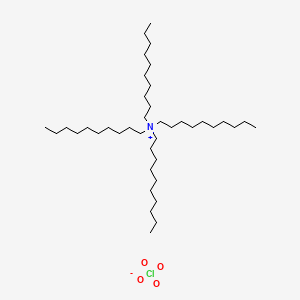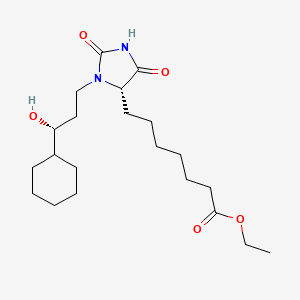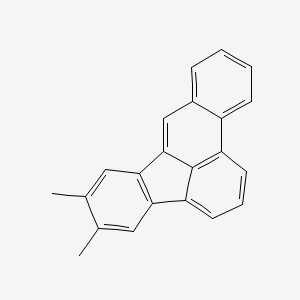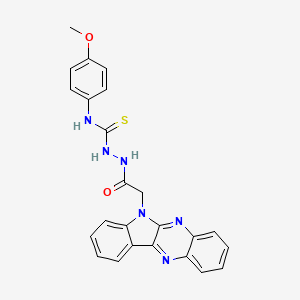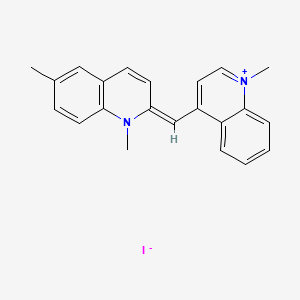
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide is a chemical compound known for its unique structure and properties. It belongs to the quinolinium family and is characterized by its two methyl groups and a quinolylidene moiety. This compound is often used in various scientific research applications due to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide typically involves the reaction of 1,6-dimethylquinolinium with 1-methyl-4(1H)-quinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is explored for its potential therapeutic properties. Additionally, it finds applications in the industry as a chemical intermediate in the production of other compounds .
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparación Con Compuestos Similares
1,6-Dimethyl-2-((1-methyl-4(1H)-quinolylidene)methyl)quinolinium iodide can be compared with other similar compounds in the quinolinium family. Similar compounds include 1,6-dimethylquinolinium chloride and 1,6-dimethylquinolinium bromide. The uniqueness of this compound lies in its specific structure and the presence of the iodide ion, which may impart distinct chemical and biological properties .
Propiedades
Número CAS |
2578-40-7 |
|---|---|
Fórmula molecular |
C22H21IN2 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
(2E)-1,6-dimethyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]quinoline;iodide |
InChI |
InChI=1S/C22H21N2.HI/c1-16-8-11-21-18(14-16)9-10-19(24(21)3)15-17-12-13-23(2)22-7-5-4-6-20(17)22;/h4-15H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GGVGEPBFZGZKFG-UHFFFAOYSA-M |
SMILES isomérico |
CC1=CC2=C(C=C1)N(/C(=C/C3=CC=[N+](C4=CC=CC=C34)C)/C=C2)C.[I-] |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=CC3=CC=[N+](C4=CC=CC=C34)C)C=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


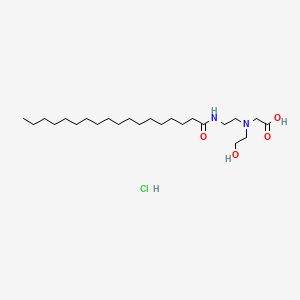
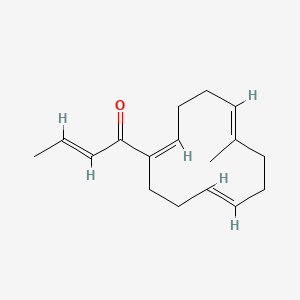
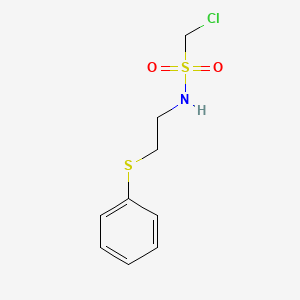
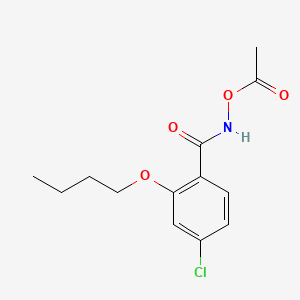
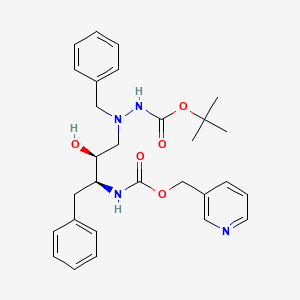
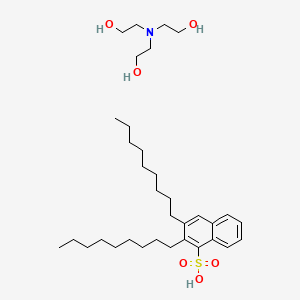
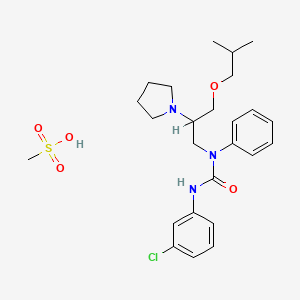
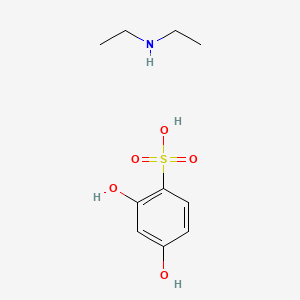
![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
